molecular formula C23H23FN4O B2715009 7-(4-Benzylpiperazin-1-yl)-1-ethyl-6-fluoro-4-oxoquinoline-3-carbonitrile CAS No. 1359864-70-2

7-(4-Benzylpiperazin-1-yl)-1-ethyl-6-fluoro-4-oxoquinoline-3-carbonitrile

Cat. No.: B2715009
CAS No.: 1359864-70-2
M. Wt: 390.462
InChI Key: KTELBRNXDFSEQK-UHFFFAOYSA-N
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Description

7-(4-Benzylpiperazin-1-yl)-1-ethyl-6-fluoro-4-oxoquinoline-3-carbonitrile is a synthetic organic compound belonging to the quinolone class. This compound is notable for its potential applications in medicinal chemistry, particularly due to its structural features that allow for diverse biological activities. The presence of the benzylpiperazine moiety and the quinolone core makes it a candidate for various pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-Benzylpiperazin-1-yl)-1-ethyl-6-fluoro-4-oxoquinoline-3-carbonitrile typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of the quinoline core, which can be derived from aniline derivatives through cyclization reactions.

    Formation of the Quinolone Core: The key intermediate, 6-fluoro-4-oxoquinoline-3-carbonitrile, is synthesized through a series of reactions involving halogenation, nitration, and cyclization.

    Introduction of the Piperazine Moiety: The benzylpiperazine group is introduced via nucleophilic substitution reactions. This step often involves the use of benzyl chloride and piperazine under basic conditions.

    Final Coupling: The final step involves coupling the piperazine derivative with the quinolone core under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the quinolone core, potentially yielding hydroxy derivatives.

    Substitution: The fluorine atom in the quinolone ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often facilitated by catalysts or under basic conditions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted quinolone derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 7-(4-Benzylpiperazin-1-yl)-1-ethyl-6-fluoro-4-oxoquinoline-3-carbonitrile is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is studied for its potential antimicrobial, antiviral, and anticancer properties. The quinolone core is known for its ability to inhibit bacterial DNA gyrase and topoisomerase IV, making it a candidate for developing new antibiotics. Additionally, the benzylpiperazine moiety has been associated with various pharmacological activities, including central nervous system effects.

Industry

In the industrial sector, this compound can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 7-(4-Benzylpiperazin-1-yl)-1-ethyl-6-fluoro-4-oxoquinoline-3-carbonitrile involves its interaction with specific molecular targets. The quinolone core is known to inhibit bacterial enzymes such as DNA gyrase and topoisomerase IV, which are essential for DNA replication and transcription. This inhibition leads to the disruption of bacterial DNA processes, ultimately resulting in cell death.

The benzylpiperazine moiety may interact with various receptors in the central nervous system, contributing to its potential pharmacological effects. The exact pathways and molecular targets involved can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    Ciprofloxacin: A well-known quinolone antibiotic with a similar core structure but different substituents.

    Norfloxacin: Another quinolone antibiotic with structural similarities.

    Fluoroquinolones: A broader class of antibiotics that share the quinolone core with fluorine substitution.

Uniqueness

7-(4-Benzylpiperazin-1-yl)-1-ethyl-6-fluoro-4-oxoquinoline-3-carbonitrile is unique due to the presence of the benzylpiperazine moiety, which is not commonly found in other quinolone derivatives

Properties

IUPAC Name

7-(4-benzylpiperazin-1-yl)-1-ethyl-6-fluoro-4-oxoquinoline-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN4O/c1-2-27-16-18(14-25)23(29)19-12-20(24)22(13-21(19)27)28-10-8-26(9-11-28)15-17-6-4-3-5-7-17/h3-7,12-13,16H,2,8-11,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTELBRNXDFSEQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)CC4=CC=CC=C4)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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